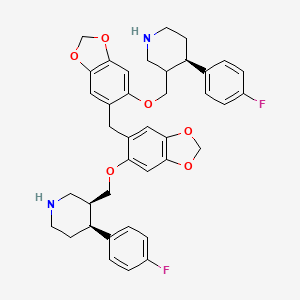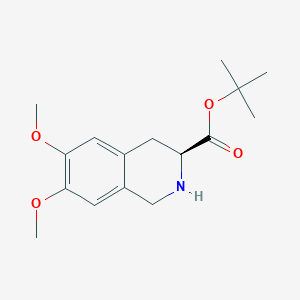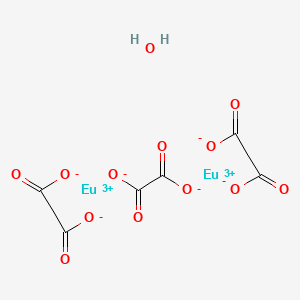
Methylene-Bis Paroxetine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methylene-Bis Paroxetine Dihydrochloride” is a high-quality reference standard for pharmaceutical testing . It is an impurity of Paroxetine, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class .
Synthesis Analysis
The synthesis of Paroxetine, the parent compound of “Methylene-Bis Paroxetine Dihydrochloride”, has been extensively studied. Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% . The synthesis of antidepressant molecules often involves metal-catalyzed reactions .Molecular Structure Analysis
The “Methylene-Bis Paroxetine Dihydrochloride” molecule contains a total of 96 bonds. There are 56 non-H bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 6 six-membered rings, 2 nine-membered rings, 2 secondary amines (aliphatic), and 6 ethers (aromatic) .Chemical Reactions Analysis
Paroxetine, the parent compound of “Methylene-Bis Paroxetine Dihydrochloride”, is metabolized by the CYP2D6 isoenzyme via demethylation of the methylenedioxy group of methylenedioxyphenol. This reaction involves oxidation of the methylene bridge to a species that forms a tight but reversible complex with the heme iron atom .Scientific Research Applications
Neuropharmacology
Methylene-Bis Paroxetine Dihydrochloride, as a derivative of paroxetine, has significant implications in neuropharmacology. Paroxetine is known for its role as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for modifying serotonergic pathways in the brain . This compound could be explored for its efficacy in treating various neurological disorders where serotonin imbalance is a key factor, such as depression, anxiety, and neurodegenerative diseases.
Molecular Targeting
The compound’s interaction with molecular targets is crucial for understanding its therapeutic potential. It binds to various therapeutic targets, influencing their pharmacodynamics . Research into Methylene-Bis Paroxetine Dihydrochloride could provide insights into the development of targeted therapies for conditions like major depressive disorder, where specific molecular pathways are disrupted.
Synthetic Chemistry
In the field of synthetic chemistry, Methylene-Bis Paroxetine Dihydrochloride offers a template for the synthesis of complex molecules. The process involves metal-catalyzed reactions that are pivotal for constructing antidepressant molecules with key structural motifs . This compound could serve as a starting point for the synthesis of new molecules with enhanced pharmacological profiles.
Off-Label Use and Safety
Recent studies have indicated that paroxetine has been used off-label in children and adolescents, showing promising therapeutic effects . Investigating Methylene-Bis Paroxetine Dihydrochloride could expand its applications in pediatric pharmacotherapy, provided that safety and efficacy are thoroughly evaluated.
Drug Development
The compound’s unique structure and pharmacological properties make it an interesting candidate for drug development. Research can focus on its potential as a dual- or multi-target antidepressant, which could lead to medications that offer rapid onset, fewer side effects, and improved cognitive function .
Mechanism of Action
Target of Action
Methylene-Bis Paroxetine Dihydrochloride is a derivative of Paroxetine . Paroxetine is known to primarily target the serotonin (5-HT) transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders . It is reasonable to assume that Methylene-Bis Paroxetine Dihydrochloride may have a similar mode of action.
Biochemical Pathways
Paroxetine is known to be metabolized byCYP2D6 , a key enzyme in the cytochrome P450 metabolic pathway . The metabolism involves the demethylation of the methylenedioxy group of methylenedioxyphenol .
Pharmacokinetics
Paroxetine hydrochloride is known to be completely absorbed after oral dosing . The mean elimination half-life is approximately 21 hours . Paroxetine’s metabolism is mediated in part by CYP2D6, and the metabolites are primarily excreted in the urine .
Result of Action
The inhibition of serotonin reuptake by paroxetine can lead to an increase in serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .
Safety and Hazards
properties
IUPAC Name |
(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29?,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXNNYQYBNOJB-AMLWHMDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40F2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043480 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/no-structure.png)





![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)

